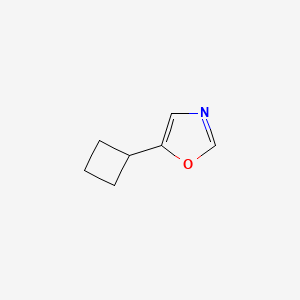
2-Bromo-5-pyrazol-1-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-5-pyrazol-1-ylpyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . This compound is also known by its IUPAC name, 2-(5-bromo-1H-pyrazol-1-yl)pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that pyrazole derivatives are often used as intermediates in various chemical reactions. They can participate in a wide range of reactions, including condensation, cyclization, and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 325.2±17.0 °C and a predicted density of 1.63±0.1 g/cm3 . The compound also has a predicted pKa value of 0.57±0.19 .
科学的研究の応用
Photoinduced Proton Transfer
2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-Bromo-5-pyrazol-1-ylpyridine, exhibit exciting behavior in photoinduced proton transfer processes. These compounds engage in excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcoholic partners. Such reactions are crucial for understanding photophysical processes and developing materials with unique luminescence properties for applications in sensors and organic electronics (Vetokhina et al., 2012).
Ancillary Ligand Role in Color Tuning
The structure of this compound plays a significant role in the color tuning of iridium tetrazolate complexes. These complexes demonstrate a wide range of emission properties, influenced by the nature of the ancillary tetrazolate ligand. This finding is pivotal for the development of materials for organic light-emitting devices (OLEDs) and biological labeling, highlighting the compound's importance in the design of functional materials with tailored photophysical characteristics (Stagni et al., 2008).
Ligand Synthesis and Metal Complexation
The synthesis of ligands incorporating this compound and their metal complexation behavior are critical for the construction of coordination compounds with potential applications in catalysis, magnetic materials, and molecular electronics. These studies provide insights into the versatile coordination chemistry of pyrazolylpyridines, allowing for the exploration of novel reactivity patterns and the development of materials with unique electronic and magnetic properties (Tovee et al., 2010).
Antiproliferative Agents Development
The chemical framework of this compound is explored in the synthesis of novel pyrazole derivatives with significant antiproliferative activity against various cancer cell lines. This research underscores the compound's potential as a scaffold for the development of new therapeutic agents targeting leukemia and breast cancer, offering pathways for the discovery of novel anticancer compounds (Ananda et al., 2016).
将来の方向性
While specific future directions for “2-Bromo-5-pyrazol-1-ylpyridine” are not mentioned in the available literature, it’s worth noting that pyrazole derivatives are a topic of ongoing research due to their wide range of potential applications in fields such as medicinal chemistry and material science . Further studies could explore the synthesis, properties, and potential applications of “this compound” in more detail.
作用機序
Target of Action
Similar pyrazole derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and tropomyosin receptor kinases (trks) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets (cdk2 or trks) and inhibit their activity, leading to changes in cell cycle progression or cell differentiation .
Biochemical Pathways
If the compound acts on cdk2 or trks, it could potentially affect pathways related to cell cycle regulation or cell differentiation .
Result of Action
If the compound acts on cdk2 or trks, it could potentially inhibit cell cycle progression or cell differentiation, leading to the death of cancer cells .
特性
IUPAC Name |
2-bromo-5-pyrazol-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFYLIOKMDQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)


![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)


![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)